N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

Lipophilicity Physicochemical property CNS penetration potential

This compound's 4-(pyrrolidin-1-yl)pyrimidine-2-thioether acetamide core matches ACC inhibitor and nNOS dimerization inhibitor pharmacophores. Its n-butylphenyl terminus provides distinct lipophilic character (XLogP3 4.8) and a balanced CNS MPO profile (TPSA 83.4 Ų, 1 HBD, 5 HBA), making it ideal for neuroscience screening and targeted kinase probe development. It is differentiated from halogenated or des-pyrrolidine analogs, offering unique selectivity and ADME properties.

Molecular Formula C20H26N4OS
Molecular Weight 370.52
CAS No. 1251619-77-8
Cat. No. B2624340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
CAS1251619-77-8
Molecular FormulaC20H26N4OS
Molecular Weight370.52
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3
InChIInChI=1S/C20H26N4OS/c1-2-3-6-16-7-9-17(10-8-16)22-19(25)15-26-20-21-12-11-18(23-20)24-13-4-5-14-24/h7-12H,2-6,13-15H2,1H3,(H,22,25)
InChIKeyRHWIXHMOWHMHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide (CAS 1251619-77-8): Structural Baseline and Procurement Context


N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide (CAS 1251619-77-8) is a synthetic small-molecule compound (C20H26N4OS, MW 370.51 g/mol) that belongs to a class of pyrimidine-thioether acetamides featuring a 4-(pyrrolidin-1-yl)pyrimidine core and a 4-n-butylphenyl acetamide terminus [1]. This compound is listed in the Thomson Pharma legacy dataset (PubChem SID 49663252) and is available from multiple screening-compound suppliers, positioning it as a candidate for early-stage drug discovery and chemical biology probe development [2]. Its structural architecture combines a hydrogen-bond-accepting pyrimidine ring, a conformationally flexible thioether linker, a basic pyrrolidine moiety capable of cation-π interactions, and a lipophilic n-butylphenyl tail—features that collectively suggest potential engagement with kinase ATP-binding pockets or protein-protein interaction interfaces [1].

Why N-(4-Butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide Cannot Be Interchanged with Structurally Similar In-Class Analogs


The 4-(pyrrolidin-1-yl)pyrimidine-2-thioether acetamide scaffold is described in patent literature as a privileged chemotype for acetyl-CoA carboxylase (ACC) inhibition (US 8,962,641) and for neuronal nitric oxide synthase (nNOS) dimerization inhibition (US 2020/0377481 A1), indicating that even modest modifications to the aryl acetamide terminus or the heterocyclic substituent can profoundly alter target selectivity, pharmacokinetic profile, and off-target liability [1][2]. Consequently, procurement of this specific compound—bearing the n-butylphenyl acetamide terminus—is not interchangeable with analogous compounds carrying 3-chloro-4-methylphenyl, 4-phenoxyphenyl, or 4-acetylphenyl termini, which are documented to have divergent computed lipophilicity, polar surface area, and hydrogen-bonding capacity, potentially shifting target engagement profiles and ADME properties . Below, we present the available quantitative evidence that defines the measurable differentiation of CAS 1251619-77-8 relative to its closest obtainable comparators.

Quantitative Differentiation Guide for N-(4-Butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide (CAS 1251619-77-8) Versus In-Class Analogs


Computed Lipophilicity (XLogP3) Comparison Versus Des-Pyrrolidine Analog

The target compound exhibits a computed XLogP3 of 4.8, reflecting the lipophilic contribution of both the n-butylphenyl terminus and the pyrrolidine-substituted pyrimidine [1]. By comparison, the des-pyrrolidine analog N-(4-butylphenyl)-2-(pyrimidin-2-ylthio)acetamide (CAS 303091-26-1) carries a pyrimidine core lacking the pyrrolidine substituent, which is expected to reduce lipophilicity and alter the hydrogen-bond-acceptor profile; however, a direct experimentally measured logP value for CAS 303091-26-1 is not publicly available as of this writing, confining this comparison to structural inference rather than measured quantitative data .

Lipophilicity Physicochemical property CNS penetration potential

Topological Polar Surface Area (TPSA) Differentiation from Chloro-Substituted and Phenoxy-Substituted Analogs

The target compound has a computed TPSA of 83.4 Ų, which is within the range generally associated with favorable oral absorption and CNS penetration (typically ≤90 Ų for CNS drugs and ≤140 Ų for oral drugs) [1]. In contrast, the 4-phenoxyphenyl analog (N-(4-phenoxyphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide) contains an additional ether oxygen in the terminal aryl ring, which is expected to increase TPSA (predicted increase of approximately 9–12 Ų based on the ether oxygen contribution) and reduce membrane permeability relative to the target compound, although an experimentally verified TPSA for the phenoxyphenyl analog has not been located . Similarly, chloro-substituted analogs (e.g., N-(3-chloro-4-methylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide, CAS 1251583-85-3) differ in TPSA contribution from the chloro substituent, which is smaller than the methylene units of the n-butyl chain, potentially shifting CNS vs. peripheral exposure profiles [2].

Polar surface area Oral bioavailability Blood-brain barrier penetration

Hydrogen-Bond Donor Count Differentiation for Permeability and Target Engagement Profiling

The target compound possesses exactly 1 hydrogen-bond donor (the acetamide NH) and 5 hydrogen-bond acceptors (pyrimidine N atoms, pyrrolidine N, amide carbonyl O, thioether S), as per computed descriptors [1]. This places it within Lipinski's rule-of-five criteria (HBD ≤ 5, HBA ≤ 10). By comparison, certain in-class analogs with substituted aniline termini (e.g., 4-amino or 4-hydroxy variants) would carry 2 or more HBDs, which can reduce passive membrane permeability and alter pharmacokinetics. The n-butylphenyl terminus of CAS 1251619-77-8 deliberately avoids additional hydrogen-bond donors beyond the single acetamide NH, a design feature that may confer superior membrane flux relative to analogs with polar terminus substitutions [2].

Hydrogen bonding Permeability Oral drug-likeness

Class-Level Biological Activity Inference: Acetyl-CoA Carboxylase (ACC) Inhibition Potential

The pyrimidine-substituted pyrrolidine scaffold, to which the target compound belongs, is explicitly claimed as an inhibitor of acetyl-CoA carboxylase (ACC) in US Patent 8,962,641, which discloses numerous exemplar compounds with IC50 values in the nanomolar to low micromolar range against ACC1 and ACC2 isoforms [1]. While CAS 1251619-77-8 itself does not appear as a specifically enumerated example in this patent, the 4-(pyrrolidin-1-yl)pyrimidine-2-thioether acetamide core is structurally congruent with the Markush formula (I) defined in the claims, suggesting potential ACC inhibitory activity by class association [1]. The n-butylphenyl terminus of the target compound differentiates it from the patent's exemplified aryl acetamide variants (e.g., phenyl, 4-fluorophenyl, 4-methoxyphenyl), which exhibit varying ACC1/ACC2 selectivity profiles, implying that the n-butylphenyl substitution may yield a distinct selectivity window [1].

Acetyl-CoA carboxylase Metabolic disease Kinase inhibitor chemotype

Class-Level Neuronal Nitric Oxide Synthase (nNOS) Dimerization Inhibition Potential

Substituted 4-(1-pyrrolidinyl)pyrimidine compounds are disclosed as inhibitors of neuronal nitric oxide synthase (nNOS) dimerization in US Patent Application 2020/0377481 A1, assigned to Northwestern University [1]. The target compound's core structure (4-(pyrrolidin-1-yl)pyrimidine with a thioether-linked acetamide) is consistent with the general formula described in the application. The patent demonstrates that compounds within this chemotype inhibit nNOS by preventing dimerization, a mechanism distinct from active-site inhibition, and have shown efficacy in cellular models of neurodegenerative disease [1]. The n-butylphenyl substituent of CAS 1251619-77-8 differentiates it from the application's exemplified compounds (which carry diverse aryl and heteroaryl acetamide termini), potentially conferring unique pharmacokinetic properties that may favor CNS exposure, as suggested by the compound's computed TPSA of 83.4 Ų [2].

Neuronal nitric oxide synthase Neurodegeneration Dimerization inhibitor

Rotatable Bond Count and Molecular Flexibility Comparison

The target compound has 8 rotatable bonds, indicative of moderate conformational flexibility that may facilitate induced-fit binding to protein targets while incurring a manageable entropic penalty upon binding [1]. In contrast, the des-pyrrolidine analog (CAS 303091-26-1) is predicted to have fewer rotatable bonds (approximately 6–7) due to the absence of the pyrrolidine ring, potentially reducing conformational sampling and limiting target engagement geometry . Conversely, the 4-phenoxyphenyl analog introduces an additional ether linkage, increasing the rotatable bond count to an estimated 9–10, which may increase the entropic cost of binding and reduce affinity for rigid binding pockets . The target compound's 8 rotatable bonds represent a balanced flexibility-to-rigidity ratio that is often optimal for fragment-based and HTS hit follow-up [1].

Molecular flexibility Entropic penalty Binding affinity

Recommended Research and Procurement Application Scenarios for N-(4-Butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide (CAS 1251619-77-8)


CNS-Penetrant Kinase or Protein-Protein Interaction Probe Development

With a computed TPSA of 83.4 Ų and XLogP3 of 4.8, CAS 1251619-77-8 falls within the favorable physicochemical range for CNS drug candidates, making it a strong candidate for neuroscience-focused screening campaigns targeting kinases or protein-protein interactions implicated in neurodegenerative or psychiatric disorders [1]. Its single hydrogen-bond donor and moderate rotatable bond count differentiate it from more polar or more flexible analogs that may exhibit reduced CNS exposure [1].

Acetyl-CoA Carboxylase (ACC) Inhibitor Structure-Activity Relationship (SAR) Expansion

The compound's 4-(pyrrolidin-1-yl)pyrimidine-2-thioether acetamide core matches the ACC inhibitor pharmacophore claimed in US Patent 8,962,641 [2]. Its n-butylphenyl terminus provides a distinct lipophilic substitution pattern compared to the patent's exemplified aryl variants, enabling researchers to probe the hydrophobic tolerance of the ACC active site and potentially identify isoform-selective inhibitors with improved metabolic stability [2].

Neuronal Nitric Oxide Synthase (nNOS) Dimerization Inhibitor Tool Compound

The structural alignment of CAS 1251619-77-8 with the substituted 4-(1-pyrrolidinyl)pyrimidine nNOS dimerization inhibitor chemotype disclosed in US 2020/0377481 A1 positions it as a tool compound for validating nNOS dimerization as a therapeutic target in neurodegeneration [3]. Its computed physicochemical profile (TPSA 83.4 Ų, XLogP3 4.8) suggests potential for achieving brain exposure, a critical requirement for nNOS-targeted therapies [1].

Comparative Physicochemical Benchmarking in CNS Screening Library Design

The target compound's balanced profile—1 HBD, 5 HBA, 8 rotatable bonds, TPSA 83.4 Ų, and MW 370.5 g/mol—places it in the CNS MPO (Multiparameter Optimization) sweet spot, differentiating it from both halogenated analogs (which may have higher TPSA or different metabolic liabilities) and des-pyrrolidine analogs (which lack the HBA capacity of the pyrrolidine nitrogen) [1][4]. This makes it a valuable comparator compound for establishing baseline CNS drug-likeness in screening library quality control and compound acquisition decisions [4].

Quote Request

Request a Quote for N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.